(4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
Description
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Properties
IUPAC Name |
methyl (4aS,6aR,6bS,11Z,12aS,14aR,14bR)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,12,14a,14b-decahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15,18,20,22,24,33H,9-14,16-17H2,1-8H3/b19-18-/t20-,22?,24+,29+,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKQDWMPICBIX-YKDDBGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(C/C(=C/O)/C(=O)C5(C)C)C)C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate (CAS No. 305818-39-7) is a complex organic molecule with significant potential in various biological applications. This article discusses its biological activity based on available research findings.
- Molecular Formula : C32H46O5
- Molecular Weight : 510.72 g/mol
- Predicted Boiling Point : 599.8 ± 50.0 °C
- Density : 1.15 ± 0.1 g/cm³
Biological Activity Overview
The biological activity of the compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of interest include:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells and could be beneficial in preventing chronic diseases.
- Antimicrobial Properties : The compound has shown promise against several bacterial strains in vitro. Its ability to inhibit microbial growth indicates potential for development as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by modulating inflammatory pathways. This could have implications for treating inflammatory diseases.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals compared to control samples.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Study 2: Antimicrobial Efficacy
In vitro tests conducted against common pathogens such as E. coli and S. aureus revealed that the compound inhibited bacterial growth with MIC values of:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Study 3: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory properties indicated that the compound downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Scavenging Reactive Oxygen Species (ROS) : The antioxidant activity is likely due to the ability of the compound to neutralize ROS.
- Disruption of Bacterial Cell Membranes : The antimicrobial action may be attributed to alterations in bacterial cell membrane integrity.
- Inhibition of NF-kB Pathway : The anti-inflammatory effects might be linked to the inhibition of the NF-kB signaling pathway.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features may allow it to interact with biological systems effectively. Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Anti-inflammatory Properties : Compounds related to this structure have shown potential in reducing inflammation and could be explored for treating conditions like arthritis or chronic inflammatory diseases .
- Anticancer Activity : There is evidence suggesting that similar molecules can inhibit cancer cell proliferation and induce apoptosis in cancer cells. This compound could be investigated for its anticancer potential through various mechanisms such as disrupting cell cycle progression or inducing oxidative stress .
Biochemical Research
In biochemical studies:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This could be useful in studying metabolic diseases or developing enzyme inhibitors for therapeutic purposes .
- Biomarker Development : Its unique chemical structure might be leveraged to develop biomarkers for disease diagnosis or monitoring therapeutic responses.
Agricultural Applications
Research into similar compounds has revealed potential uses in agriculture:
Q & A
Basic: What experimental methodologies are critical for resolving the stereochemistry of this compound?
Answer:
The compound’s 19 defined stereocenters (as per its IUPAC name) require a combination of X-ray crystallography for absolute configuration determination and advanced 2D NMR techniques (e.g., NOESY/ROESY for spatial proximity analysis). For chiral centers in flexible regions, electronic circular dichroism (ECD) combined with computational modeling (e.g., density functional theory) can validate stereochemical assignments . Prioritize crystallography for rigid segments and cross-validate with NMR-derived coupling constants (e.g., values) to resolve ambiguities.
Advanced: How can researchers optimize synthetic routes for this compound, considering steric hindrance from multiple methyl groups?
Answer:
Synthetic strategies should focus on retrosynthetic disconnections at less hindered positions (e.g., ester or hydroxymethylene groups). Use protecting groups (e.g., silyl ethers for hydroxyls) to mitigate steric clashes during cyclization steps. For methyl-rich regions, low-temperature reactions or enzymatic catalysis may enhance regioselectivity. Evidence from structurally related triterpenoids suggests that microwave-assisted synthesis can accelerate sterically challenging steps .
Advanced: How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
Answer:
Contradictions between NMR (e.g., unexpected splitting patterns) and MS (e.g., fragmentation anomalies) require multi-technique validation :
- High-resolution MS (HRMS) to confirm molecular formula and rule out impurities.
- Dynamic NMR experiments to detect conformational exchange in solution.
- Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to compare theoretical and experimental spectra. Cross-reference with X-ray data to resolve discrepancies in stereochemical assignments .
Basic: What precautions are necessary to ensure the compound’s stability during storage and handling?
Answer:
Given its α,β-unsaturated ketone and ester moieties (prone to hydrolysis/oxidation), store under argon at −20°C in amber vials. Use anhydrous solvents (e.g., THF or DCM) for dissolution. Monitor stability via HPLC-UV at regular intervals. Safety data highlight the need for glovebox use and avoidance of moisture to prevent degradation .
Basic: Which analytical techniques are most reliable for validating purity in multi-step syntheses?
Answer:
Combine HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities. TLC with iodine staining provides rapid in-process checks. For absolute purity, use qNMR (quantitative -NMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene). Confirm homogeneity via differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization reactions?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For regioselectivity in ester hydrolysis, compute transition-state energies for competing pathways. Molecular dynamics simulations (e.g., using GROMACS) model solvation effects on reaction kinetics. Validate predictions with kinetic isotope effect (KIE) studies .
Advanced: What methodologies are recommended for assessing in vitro toxicity given limited ecotoxicological data?
Answer:
Use tiered assays:
Ames test for mutagenicity.
MTT assay on human hepatocytes (e.g., HepG2) for cytotoxicity.
hERG channel inhibition screening to evaluate cardiac risk.
If GHS Class 4 oral toxicity is suspected (per safety data), employ acute oral toxicity testing in rodent models at sub-mg/kg doses .
Advanced: How can functional group modifications enhance bioavailability without altering core bioactivity?
Answer:
Target the hydroxymethylene group for prodrug strategies (e.g., acetylation to improve membrane permeability). Replace the methyl ester with a biostable amide to resist esterase cleavage. Use SAR studies guided by molecular docking (e.g., AutoDock Vina) to retain interactions with hypothetical targets. Evidence from glycosidic analogs suggests that PEGylation can prolong half-life .
Advanced: What experimental designs are optimal for studying environmental degradation pathways?
Answer:
Simulate degradation under UV irradiation (λ = 254 nm) in aqueous/organic matrices. Monitor via LC-HRMS to identify breakdown products. Use C-labeled analogs for radiolabeled tracer studies in soil/water systems. For oxidative pathways, employ Fenton’s reagent (Fe²⁺/H₂O₂) to mimic hydroxyl radical exposure. Cross-reference with OECD guidelines for environmental fate testing .
Advanced: How can researchers correlate structural features (e.g., methyl clusters) with observed biological activity?
Answer:
Perform 3D-QSAR (Comparative Molecular Field Analysis) to map steric/electronic contributions of methyl groups. Use cryo-EM or X-ray co-crystallography to visualize ligand-target interactions. For triterpenoid analogs, methyl groups at C-2 and C-6b are critical for membrane anchoring; validate via alanine scanning mutagenesis in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
